N~2~-benzyl-N-(4-chlorophenyl)-alpha-asparagine
Description
N²-Benzyl-N-(4-chlorophenyl)-alpha-asparagine is a modified asparagine derivative featuring a benzyl group at the N² position and a 4-chlorophenyl substituent at the N-terminal. This compound belongs to a class of structurally tailored amino acids designed for enhanced bioactivity and stability.
Properties
IUPAC Name |
3-(benzylamino)-4-(4-chloroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-6-8-14(9-7-13)20-17(23)15(10-16(21)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUPUOVZUKLWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N-(4-chlorophenyl)-alpha-asparagine typically involves the following steps:
Protection of the Asparagine Backbone: The amino and carboxyl groups of asparagine are protected using suitable protecting groups to prevent unwanted side reactions.
Introduction of the Benzyl Group: The protected asparagine is then reacted with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl group.
Introduction of the 4-Chlorophenyl Group: The intermediate product is then reacted with 4-chlorobenzyl chloride under similar conditions to introduce the 4-chlorophenyl group.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, N2-benzyl-N-(4-chlorophenyl)-alpha-asparagine.
Industrial Production Methods
Industrial production of N2-benzyl-N-(4-chlorophenyl)-alpha-asparagine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N-(4-chlorophenyl)-alpha-asparagine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or 4-chlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl or 4-chlorophenyl groups.
Scientific Research Applications
N~2~-benzyl-N-(4-chlorophenyl)-alpha-asparagine belongs to a broader class of compounds known as Mannich bases, which are recognized for their diverse biological activities, including:
- Anticancer Activity : Exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Demonstrates efficacy against bacterial and fungal pathogens.
- Anti-inflammatory Effects : Some derivatives possess properties that can reduce inflammation.
Anticancer Studies
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of asparagine have shown significant antitumor activity against Meth A fibrosarcoma, indicating a promising avenue for cancer treatment. The mechanism of action involves:
- Inhibition of Enzymatic Activity : Targeting enzymes related to cancer proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.
Antimicrobial Efficacy
Research into Mannich bases has demonstrated that they can act as effective antimicrobial agents. This compound has been tested against resistant strains of bacteria and fungi, showing promising results in inhibiting growth. The compound's effectiveness is attributed to:
- Disruption of Cell Membranes : Leading to cell lysis in microbial pathogens.
- Inhibition of Protein Synthesis : Targeting ribosomal functions in bacteria.
Anticancer Activity
A study evaluated the cytotoxicity of this compound against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The findings indicated that the compound exhibited potent inhibitory activity, comparable to established chemotherapeutics like Doxorubicin .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of Mannich bases, including this compound. The results demonstrated significant activity against multiple bacterial strains, with some derivatives outperforming standard antibiotics such as penicillin G and ciprofloxacin .
Table 1: Structural Features and Corresponding Biological Activities
| Structural Feature | Biological Activity |
|---|---|
| 4-Chloro Group | Increases lipophilicity and binding affinity to receptors |
| Benzyl Ring | Enhances hydrophobic interactions |
| Asparagine Backbone | Potential for enzyme inhibition |
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against HCT-116 and HEP2 cells |
| Antimicrobial Efficacy | Effective against resistant bacterial strains |
Mechanism of Action
The mechanism of action of N2-benzyl-N-(4-chlorophenyl)-alpha-asparagine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and function.
Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Table 1: Key Properties of Insecticidal Analogs
Pyridinylmethyl-Substituted Analog (Structural Proximity)
The closely related N-(4-chlorophenyl)-N²-(pyridin-3-ylmethyl)-alpha-asparagine (STK147529) replaces the benzyl group with a pyridin-3-ylmethyl substituent . With a molecular weight of 333.77, this analog highlights how minor structural changes impact physicochemical properties:
- Benzyl vs.
- Bioactivity Implications : Pyridine’s nitrogen may facilitate hydrogen bonding with biological targets, a feature absent in the benzyl variant.
Biological Activity
N~2~-benzyl-N-(4-chlorophenyl)-alpha-asparagine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores its synthesis, biological mechanisms, therapeutic applications, and research findings.
The synthesis of this compound involves several key steps:
- Protection of Asparagine Backbone : The amino and carboxyl groups of asparagine are protected to prevent side reactions.
- Introduction of the Benzyl Group : The protected asparagine reacts with benzyl chloride in the presence of a base (e.g., sodium hydride) to introduce the benzyl group.
- Introduction of the 4-Chlorophenyl Group : The intermediate product is then reacted with 4-chlorobenzyl chloride.
- Deprotection : Finally, protecting groups are removed to yield the final product.
This compound has been characterized by various chemical reactions, including oxidation, reduction, and substitution, which can modify its functional groups and enhance its biological activity .
This compound interacts with specific molecular targets such as enzymes and receptors. The mechanism of action is primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering their activity.
- Receptor Binding : It can bind to receptors, influencing cellular signaling pathways and gene expression .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Properties : Studies have suggested potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that the compound may have anticancer properties, particularly in prostate cancer models .
- Enzyme Interaction Studies : The compound has been shown to interact with proteases and other enzymes, leading to altered enzymatic activity which could be beneficial in therapeutic contexts .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Prostate Cancer Therapeutics : A study focused on substituted aryl benzylamines, including variants of this compound, demonstrated selective inhibition against prostate cancer cell lines, highlighting its potential as a therapeutic agent .
- Cytotoxicity Testing : In vitro tests showed moderate cytotoxicity against mouse myeloma cells (IC50 = 12.5 μg/mL), suggesting its potential use in cancer treatment .
- Enzyme Binding Studies : Research indicated that structural modifications of the compound could enhance binding affinity to target enzymes, which is crucial for developing effective inhibitors .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Potential effects on inflammatory pathways | |
| Anticancer | Selective inhibition in prostate cancer models | |
| Enzyme Inhibition | Interaction with proteases |
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Protection | Protect amino/carboxyl groups |
| Benzyl Group Introduction | React with benzyl chloride |
| Chlorophenyl Group | React with 4-chlorobenzyl chloride |
| Deprotection | Remove protecting groups |
Q & A
Q. What are the recommended synthetic routes for N²-benzyl-N-(4-chlorophenyl)-alpha-asparagine, and how can reaction conditions be optimized?
The synthesis of structurally related 4-chlorophenyl derivatives often involves coupling reactions, such as amide bond formation between benzyl-protected asparagine analogs and 4-chlorophenylamine. For example, acrylamide derivatives with similar N-benzyl-N-(4-chlorophenyl) motifs have been synthesized via nucleophilic substitution or condensation reactions under inert atmospheres . Optimization may include:
- Catalyst selection : Use of coupling agents like EDC/HOBt for amide bond formation.
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of aromatic intermediates.
- Temperature control : Reactions typically proceed at 50–80°C to balance reactivity and side-product formation.
- Purification : Column chromatography or recrystallization to isolate the target compound .
Q. How can the purity and structural integrity of N²-benzyl-N-(4-chlorophenyl)-alpha-asparagine be validated experimentally?
- Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) to assess purity. Retention times should match standards.
- Spectroscopy :
- NMR : Confirm benzyl and 4-chlorophenyl protons (δ 7.2–7.5 ppm for aromatic protons; δ 4.5–5.0 ppm for benzylic CH₂).
- FT-IR : Amide I (1650–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands verify the asparagine backbone.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Light sensitivity : Store in amber vials to prevent photodegradation of the 4-chlorophenyl group.
- Moisture control : Use desiccants or vacuum-sealed containers to avoid hydrolysis of the amide bond.
- Temperature : Long-term storage at –20°C in inert solvents (e.g., DMSO) to prevent dimerization or decomposition .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Contradictions in splitting patterns may arise from conformational flexibility or impurities. Strategies include:
- Variable-temperature NMR : Assess dynamic processes (e.g., rotamer interconversion) by acquiring spectra at 25°C and 60°C.
- X-ray crystallography : Resolve ambiguity by determining the crystal structure (e.g., Acta Crystallographica reports for analogous N-benzyl-4-chlorophenyl compounds ).
- 2D NMR : Use COSY, HSQC, and NOESY to assign overlapping signals and confirm spatial proximity of protons .
Q. What computational methods are suitable for predicting the biological activity of N²-benzyl-N-(4-chlorophenyl)-alpha-asparagine?
- Molecular docking : Screen against targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the 4-chlorophenyl moiety’s hydrophobic interactions and the asparagine backbone’s hydrogen-bonding potential.
- QSAR modeling : Train models using datasets of phenylurea or benzamide derivatives with known bioactivity (e.g., herbicidal or antimicrobial analogs ).
- ADMET prediction : Tools like SwissADME can estimate permeability, metabolic stability, and toxicity .
Q. How can researchers address low yields in scale-up synthesis of this compound?
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions.
- Microwave-assisted synthesis : Accelerate reaction kinetics for time-sensitive steps (e.g., amidation).
- Design of Experiments (DoE) : Statistically optimize variables (e.g., stoichiometry, solvent ratio) to identify critical parameters .
Q. What strategies are effective for analyzing degradation products under accelerated stability testing?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions.
- LC-MS/MS : Identify degradation products via fragmentation patterns.
- Comparative analysis : Cross-reference with impurities reported in pharmacopeial standards for related chlorophenyl compounds (e.g., ≤0.1% individual impurities as per Pharmacopeial Forum guidelines ).
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies between in vitro and in vivo activity data for this compound?
- Bioavailability studies : Measure plasma concentration profiles to assess absorption limitations.
- Metabolite profiling : Use LC-HRMS to identify active/inactive metabolites (e.g., dechlorination or oxidation products).
- Species-specific differences : Test activity in multiple models (e.g., rodent vs. human cell lines) .
Q. What analytical techniques are recommended for confirming stereochemical purity in the asparagine backbone?
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases.
- Circular dichroism (CD) : Compare spectra with enantiomerically pure standards.
- X-ray crystallography : Resolve absolute configuration (e.g., as demonstrated for N-benzyl-4-chlorophenyl acrylamide derivatives ).
Applications in Advanced Research
Q. How can this compound be functionalized for targeted drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
